molecular formula C7H7BrClNOS B7576629 N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide

N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide

Cat. No. B7576629
M. Wt: 268.56 g/mol
InChI Key: HFKACAHFODDWFE-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide, also known as BTA-CI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the thiophene ring system and has been found to exhibit interesting biological properties that make it a promising candidate for various research studies.

Mechanism of Action

The exact mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide is not yet fully understood. However, it is believed that the compound interacts with metal ions in a chelation process, resulting in the formation of a stable complex. This complex is then able to exhibit strong fluorescence properties, allowing for the detection and quantification of metal ions in various biological samples.
Biochemical and Physiological Effects:
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide has been found to exhibit minimal toxicity in vitro, making it a promising candidate for various biological applications. However, the exact biochemical and physiological effects of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide on living organisms are not yet fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide in lab experiments is its high sensitivity and selectivity for metal ions. This makes it a valuable tool for the detection and quantification of metal ions in various biological samples. However, one of the main limitations of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide is its potential toxicity in vivo, which may limit its use in certain biological applications.

Future Directions

There are several potential future directions for research involving N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide. One area of research involves the development of new fluorescent probes based on N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide for the detection of other metal ions. Another area of research involves the use of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide as a potential therapeutic agent for the treatment of various diseases. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide on living organisms.

Synthesis Methods

The synthesis of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide involves the reaction of 2-chloroacetyl chloride with 5-bromothiophene-2-methanol in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide as a white solid.

Scientific Research Applications

N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide as a fluorescent probe for the detection of metal ions such as copper and zinc. This is due to the fact that N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide contains a thiophene ring system, which has been found to exhibit strong fluorescence properties in the presence of metal ions.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNOS/c8-6-2-1-5(12-6)4-10-7(11)3-9/h1-2H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKACAHFODDWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide

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